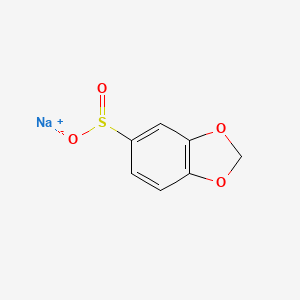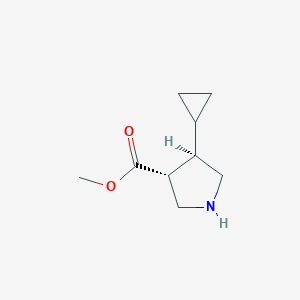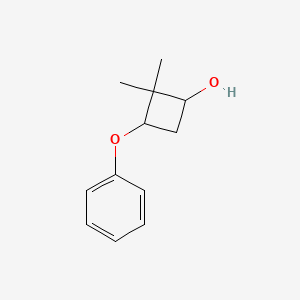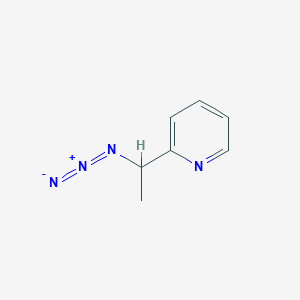
3-(2-Azidoethyl)-1-(2-chloroethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Azidoethyl)-1-(2-chloroethyl)urea is a compound that features both azido and chloroethyl functional groups. These functional groups make it a versatile intermediate in organic synthesis, particularly in the preparation of various biologically active molecules and polymers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Azidoethyl)-1-(2-chloroethyl)urea typically involves the reaction of 2-chloroethyl isocyanate with 2-azidoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions
3-(2-Azidoethyl)-1-(2-chloroethyl)urea can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Cu-catalyzed azide-alkyne cycloaddition (CuAAC).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Cycloaddition Reactions: The CuAAC reaction requires a copper catalyst and an alkyne. The reaction is usually performed in the presence of a base, such as triethylamine, and a solvent like water or ethanol.
Major Products
Substitution Reactions: Products include various substituted ureas, depending on the nucleophile used.
Cycloaddition Reactions: The major products are triazoles, which are valuable intermediates in medicinal chemistry and materials science.
科学的研究の応用
3-(2-Azidoethyl)-1-(2-chloroethyl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for labeling and imaging studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anticancer and antiviral agents.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced strength or conductivity.
作用機序
The mechanism of action of 3-(2-Azidoethyl)-1-(2-chloroethyl)urea involves its functional groups:
Azido Group: Can undergo cycloaddition reactions to form triazoles, which can interact with biological targets.
Chloroethyl Group: Can be substituted with various nucleophiles, leading to the formation of new compounds with potential biological activity.
類似化合物との比較
Similar Compounds
- 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside
- 2-Azidoethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
Uniqueness
3-(2-Azidoethyl)-1-(2-chloroethyl)urea is unique due to the presence of both azido and chloroethyl groups, which allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one of these functional groups. This dual functionality makes it a valuable intermediate in the synthesis of diverse organic molecules.
特性
分子式 |
C5H10ClN5O |
|---|---|
分子量 |
191.62 g/mol |
IUPAC名 |
1-(2-azidoethyl)-3-(2-chloroethyl)urea |
InChI |
InChI=1S/C5H10ClN5O/c6-1-2-8-5(12)9-3-4-10-11-7/h1-4H2,(H2,8,9,12) |
InChIキー |
XQDMYZOAABDQEI-UHFFFAOYSA-N |
正規SMILES |
C(CN=[N+]=[N-])NC(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate](/img/structure/B12314641.png)


![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol-1-methanesulfonate](/img/structure/B12314659.png)



![5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12314699.png)

![6,6-Dimethyl-1-oxaspiro[2.5]octane](/img/structure/B12314704.png)
![1-[(2-methoxyphenyl)methyl]-N-[(1R)-1-phenylpropyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B12314706.png)
